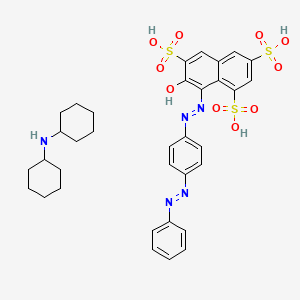Einecs 228-322-9
CAS No.: 6226-90-0
Cat. No.: VC3759724
Molecular Formula: C34H39N5O10S3
Molecular Weight: 773.9 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 6226-90-0 |
|---|---|
| Molecular Formula | C34H39N5O10S3 |
| Molecular Weight | 773.9 g/mol |
| IUPAC Name | N-cyclohexylcyclohexanamine;7-hydroxy-8-[(4-phenyldiazenylphenyl)diazenyl]naphthalene-1,3,6-trisulfonic acid |
| Standard InChI | InChI=1S/C22H16N4O10S3.C12H23N/c27-22-19(39(34,35)36)11-13-10-17(37(28,29)30)12-18(38(31,32)33)20(13)21(22)26-25-16-8-6-15(7-9-16)24-23-14-4-2-1-3-5-14;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1-12,27H,(H,28,29,30)(H,31,32,33)(H,34,35,36);11-13H,1-10H2 |
| Standard InChI Key | RELFRKKJPSXVPP-UHFFFAOYSA-N |
| SMILES | C1CCC(CC1)NC2CCCCC2.C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N=NC3=C(C(=CC4=CC(=CC(=C43)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O)O |
| Canonical SMILES | C1CCC(CC1)NC2CCCCC2.C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N=NC3=C(C(=CC4=CC(=CC(=C43)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O)O |
Introduction
Molecular Structure and Chemical Composition
Structural Formula and Representation
The compound exhibits a complex molecular structure characterized by multiple aromatic rings, diazenyl linkages, and sulfonic acid groups. Its molecular formula C22H16N4O10S3 indicates a carbon-rich framework with multiple nitrogen, oxygen, and sulfur atoms incorporated into the structure . The presence of these diverse elements contributes to the compound's unique chemical properties and potential reactivity.
Structural Notations
Several standardized notations provide detailed information about the compound's structure:
The SMILES (Simplified Molecular Input Line Entry System) representation is:
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N=NC3=C(C(=CC4=CC(=CC(=C43)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O)O
The InChI (International Chemical Identifier) notation is:
InChI=1S/C22H16N4O10S3/c27-22-19(39(34,35)36)11-13-10-17(37(28,29)30)12-18(38(31,32)33)20(13)21(22)26-25-16-8-6-15(7-9-16)24-23-14-4-2-1-3-5-14/h1-12,27H,(H,28,29,30)(H,31,32,33)(H,34,35,36)
The InChIKey, which serves as a condensed digital representation of the compound, is:
MMZPCCPEEMZLMP-UHFFFAOYSA-N
Structural Features
Based on the molecular formula and structural representations, several key features can be identified:
-
A naphthalene core structure with three sulfonic acid groups at positions 1, 3, and 6
-
A hydroxyl group at position 7 of the naphthalene ring
-
A diazenyl linkage (-N=N-) connecting the naphthalene structure to a phenyl ring at position 8
-
A second diazenyl group linking to another phenyl ring
-
Multiple sulfonic acid groups (SO3H) that contribute to water solubility and ionic character
These structural elements suggest potential applications in areas such as dyes, indicators, or specialty chemicals due to the extended conjugated system and functional groups present.
Physical and Chemical Properties
Predicted Mass Spectrometry Data
The compound's behavior in mass spectrometry contexts has been predicted for various adduct forms, as shown in the following table:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 593.01015 | 221.9 |
| [M+Na]+ | 614.99209 | 229.1 |
| [M+NH4]+ | 610.03669 | 223.3 |
| [M+K]+ | 630.96603 | 222.7 |
| [M-H]- | 590.99559 | 224.2 |
| [M+Na-2H]- | 612.97754 | 229.5 |
| [M]+ | 592.00232 | 224.5 |
| [M]- | 592.00342 | 224.5 |
The predicted Collision Cross Section (CCS) values provide insights into the three-dimensional molecular structure and its interaction with carrier gases in ion mobility spectrometry. These values are particularly useful for analytical identification and characterization of the compound.
Anticipated Chemical Properties
Based on the structural features, several chemical properties can be anticipated:
-
Acidity: The presence of multiple sulfonic acid groups suggests strong acidic properties in aqueous solution.
-
Solubility: The sulfonic acid groups would enhance water solubility while the aromatic portions would contribute to solubility in certain organic solvents.
-
Chromophoric properties: The extended conjugated system with diazenyl groups suggests potential colorant properties with absorption in the visible spectrum.
-
Reactivity: The diazenyl linkages and hydroxyl group provide sites for potential chemical modifications and reactions.
Regulatory Context and Classification
EINECS Classification System
The European Inventory of Existing Commercial Chemical Substances (EINECS) represents a foundational regulatory framework for chemicals in the European Union. The EINECS number 228-322-9 signifies that this compound was officially recognized as being present on the European market prior to September 18, 1981 . This classification has important implications for how the substance is regulated under current European chemical control regulations.
Relationship to Current EU Chemical Regulations
Under the modern REACH regulatory framework, substances listed in EINECS, including 228-322-9, are considered "phase-in substances" . This designation affects registration requirements, timelines, and potential evaluation processes under REACH. The European Chemicals Agency (ECHA) maintains the EC Inventory as a continuation of the historical EINECS, ELINCS (European List of Notified Chemical Substances), and NLP (No-Longer Polymers) lists .
Analytical Considerations
Identification Methods
The compound can be identified using various analytical techniques:
-
Mass Spectrometry: Using the predicted m/z values for various adducts as reference points for identification .
-
Spectroscopic Methods: UV-Visible spectroscopy would likely show characteristic absorption patterns due to the extended conjugated system.
-
Chromatographic Techniques: HPLC, potentially coupled with mass spectrometry, could be used for separation and identification.
Analytical Challenges
Due to the complex structure and multiple functional groups, several analytical challenges might be encountered:
-
Multiple ionization states in solution due to the three sulfonic acid groups
-
Potential for structural isomerism
-
Sensitivity to pH and solvent conditions during analysis
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume